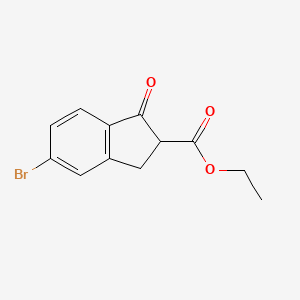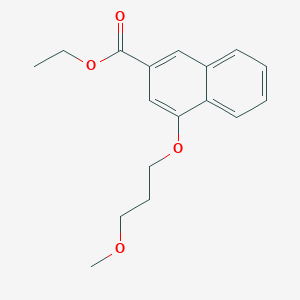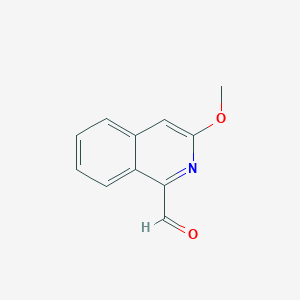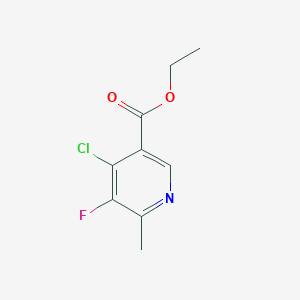
Ethyl 4-chloro-5-fluoro-6-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-5-fluoro-6-methylnicotinate is a chemical compound with the molecular formula C9H9ClFNO2 It is a derivative of nicotinic acid and is characterized by the presence of chloro, fluoro, and methyl substituents on the nicotinate ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-5-fluoro-6-methylnicotinate typically involves the esterification of 4-chloro-5-fluoro-6-methylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 4-chloro-5-fluoro-6-methylnicotinate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are often employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted nicotinates with various functional groups.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Products include carboxylic acids or aldehydes, depending on the reaction conditions.
科学研究应用
Ethyl 4-chloro-5-fluoro-6-methylnicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases involving nicotinic acid pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of Ethyl 4-chloro-5-fluoro-6-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
Ethyl 4-chloro-5-fluoro-6-methylnicotinate can be compared with other nicotinate derivatives, such as:
Ethyl 4-chloro-6-fluoro-5-methoxynicotinate: Similar in structure but with a methoxy group instead of a methyl group.
Methyl nicotinate: Lacks the chloro and fluoro substituents, leading to different chemical and biological properties.
Ethyl nicotinate: A simpler ester without additional substituents, used primarily as a flavoring agent.
The unique combination of chloro, fluoro, and methyl substituents in this compound imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9ClFNO2 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC 名称 |
ethyl 4-chloro-5-fluoro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H9ClFNO2/c1-3-14-9(13)6-4-12-5(2)8(11)7(6)10/h4H,3H2,1-2H3 |
InChI 键 |
UBOGJZKWJIJHJJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


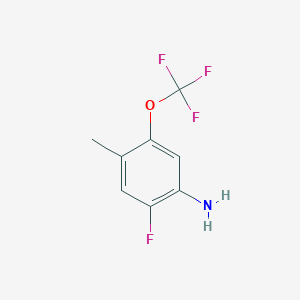
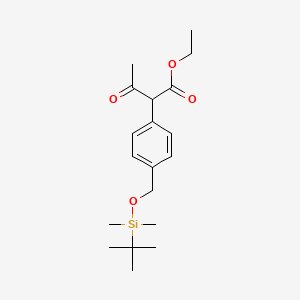


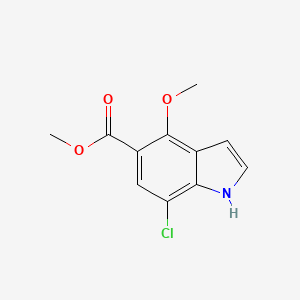
![7-Bromo-2-methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13922017.png)
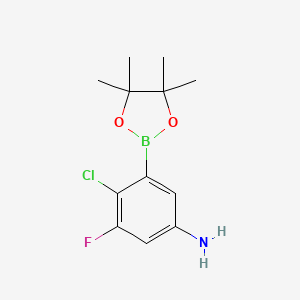
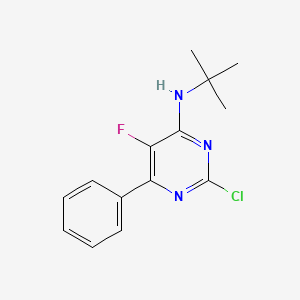
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)

